Levomilnacipran Hydrochloride

Pharmacology Transporter Inhibition SNRI Selectivity

Levomilnacipran hydrochloride is the isolated (1S,2R)-enantiomer with the highest noradrenergic selectivity among all SNRIs—2-fold greater NE vs. 5-HT reuptake inhibition. This stereochemical purity ensures consistent pharmacological activity without in vivo stereoconversion, essential for ANDA bioequivalence. With 92% oral bioavailability, 12-hour half-life, 58% renal elimination minimizing CYP450 interactions, and low plasma protein binding (22%), it is the superior API for once-daily extended-release capsule development targeting major depressive disorder (MDD) with fatigue and cognitive symptoms.

Molecular Formula C15H23ClN2O
Molecular Weight 282.81 g/mol
CAS No. 175131-60-9
Cat. No. B1662212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevomilnacipran Hydrochloride
CAS175131-60-9
Synonyms1 Phenyl 1 diethylaminocarbonyl 2 aminomethylcyclopropane HCl
1-phenyl-1-diethylaminocarbonyl-2-aminomethylcyclopropane HCl
F 2207
F-2207
F2207
Ixel
midalcipran
milnacipran
milnacipran hydrochloride
Savella
Molecular FormulaC15H23ClN2O
Molecular Weight282.81 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl
InChIInChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m0./s1
InChIKeyXNCDYJFPRPDERF-NQQJLSKUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Levomilnacipran Hydrochloride (CAS 175131-60-9): Baseline Pharmacological and Procurement Profile


Levomilnacipran hydrochloride (CAS 175131-60-9) is the (1S,2R)-enantiomer of milnacipran, classified as a serotonin-norepinephrine reuptake inhibitor (SNRI) [1]. It is an FDA-approved active pharmaceutical ingredient (API) for the treatment of major depressive disorder (MDD) in adults [2]. Chemically, it is (1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide hydrochloride, with a molecular formula of C₁₅H₂₃ClN₂O and molecular weight of 282.81 g/mol [3]. The compound demonstrates high oral bioavailability (92%), low plasma protein binding (22%), and a 12-hour elimination half-life, enabling once-daily dosing via extended-release formulation [4]. It is distinguished within the SNRI class by its preferential inhibition of norepinephrine (NE) reuptake over serotonin (5-HT) reuptake, with an approximate 2-fold greater potency for NE [5].

Levomilnacipran Hydrochloride Procurement: Why In-Class SNRIs Cannot Be Freely Substituted


While several SNRIs (venlafaxine, duloxetine, desvenlafaxine, milnacipran) share a common mechanistic class, direct substitution of levomilnacipran hydrochloride with another SNRI is not scientifically justifiable due to substantial differences in norepinephrine versus serotonin reuptake inhibition ratios, stereochemical composition, pharmacokinetic profiles, and clinical indication [1]. Levomilnacipran is the isolated (1S,2R)-enantiomer of milnacipran and does not undergo in vivo interconversion to its stereoisomer, ensuring consistent pharmacological activity [2]. In contrast, milnacipran is a racemic mixture containing both active and less active enantiomers, with different FDA-approved indications (MDD for levomilnacipran vs. fibromyalgia for milnacipran) [3]. Furthermore, levomilnacipran exhibits the highest noradrenergic selectivity among all SNRIs, with a 2-fold greater potency for norepinephrine reuptake inhibition versus serotonin, whereas venlafaxine and duloxetine are serotonin-preferring (30-fold and approximately 10-fold, respectively) [4]. These pharmacological distinctions translate into differentiated clinical effects, side effect profiles, and dosing requirements that preclude simple generic substitution [5].

Levomilnacipran Hydrochloride: Quantitative Evidence of Differentiation for Scientific Selection


Norepinephrine Reuptake Inhibition Potency: 2-Fold Preference Over Serotonin Distinguishes Levomilnacipran from Serotonin-Preferring SNRIs

Levomilnacipran exhibits approximately 2-fold greater potency for inhibiting norepinephrine (NE) reuptake relative to serotonin (5-HT) reuptake in vitro (NE/5-HT potency ratio: 0.6) [1]. This noradrenergic preference contrasts sharply with venlafaxine, which displays 30-fold higher affinity for SERT over NET (Ki = 82 nM vs. 2480 nM, respectively), and duloxetine, which shows approximately 10-fold higher potency for SERT over NET (Ki = 0.8 nM vs. 7.5 nM, respectively) [2]. Quantitatively, levomilnacipran demonstrates 17-fold higher selectivity for NE reuptake inhibition compared with venlafaxine and 27-fold higher selectivity compared with duloxetine [1].

Pharmacology Transporter Inhibition SNRI Selectivity

Binding Affinity for Human Norepinephrine Transporter (NET): Levomilnacipran Demonstrates Higher NET Affinity Than Venlafaxine

Levomilnacipran binds with high affinity to the human norepinephrine transporter (NET) with a Ki of 91-92.2 nM [1]. In contrast, venlafaxine exhibits weak NET affinity with a Ki of 2480 nM, representing a 27-fold lower binding affinity . For the serotonin transporter (SERT), levomilnacipran binds with a Ki of 11-11.2 nM, while venlafaxine binds with a Ki of 82 nM [1]. Duloxetine demonstrates higher potency at both transporters (SERT Ki=0.8 nM, NET Ki=7.5 nM) but maintains a SERT preference [2]. Levomilnacipran's balanced high-affinity binding to both transporters, with a slight NET preference, distinguishes it from both venlafaxine (weak NET binding) and duloxetine (potent but SERT-preferring).

Receptor Binding Transporter Affinity Ki Values

Pharmacokinetic Differentiation: Extended Half-Life of Levomilnacipran (12 Hours) vs. Milnacipran (10 Hours) Enables Once-Daily Dosing

Levomilnacipran hydrochloride exhibits an elimination half-life of 12 hours, which supports once-daily extended-release dosing [1]. In contrast, the racemic mixture milnacipran has a shorter half-life of approximately 10 hours, necessitating twice-daily dosing for the fibromyalgia indication [2]. The 20% longer half-life of levomilnacipran is a critical pharmacokinetic differentiator that directly impacts patient adherence and therapeutic consistency. Additionally, levomilnacipran demonstrates high oral bioavailability (92%) and low plasma protein binding (22%), with peak plasma concentrations achieved at 6-8 hours post-dose [3].

Pharmacokinetics Half-Life Dosing Regimen

Clinical Efficacy in Major Depressive Disorder: Pooled Phase III Trial Data Confirm Statistically Significant MADRS Improvement vs. Placebo

In a pooled analysis of two Phase III randomized, double-blind, placebo-controlled trials (NCT00969709 and NCT00969150), levomilnacipran extended-release demonstrated statistically significant improvement in depressive symptoms as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS) [1]. The least squares mean difference (LSMD) in MADRS total score change from baseline to Week 8 was -2.73 points favoring levomilnacipran over placebo (P=0.0009) [1]. Functional impairment, measured by the Sheehan Disability Scale (SDS), also showed significant improvement with an LSMD of -1.44 (P=0.0190) [1]. These efficacy outcomes were achieved in a pooled population of 1,070 patients (levomilnacipran n=712; placebo n=358) [1].

Clinical Efficacy MADRS Phase III Trials

Stereochemical Advantage: Levomilnacipran is the Pharmacologically Active Enantiomer with Higher Activity and Safety Compared to Racemic Milnacipran

Levomilnacipran is the isolated (1S,2R)-enantiomer of milnacipran and does not undergo in vivo interconversion to its stereoisomer [1]. Preclinical and clinical data indicate that levomilnacipran is pharmacologically more active compared with both the racemic mixture and dextromilnacipran (1R,2S-enantiomer) [2]. The safety profile of levomilnacipran is also higher than that of the racemate, resulting in a beneficial impact on the therapeutic index [2]. This stereochemical purity ensures consistent pharmacokinetic and pharmacodynamic properties, eliminating variability associated with racemic mixtures where inactive or less active enantiomers may contribute to adverse effects without therapeutic benefit.

Stereochemistry Enantiomer Purity Pharmacological Activity

Renal Excretion Profile: 58% Unchanged Levomilnacipran in Urine Minimizes CYP450-Mediated Drug-Drug Interactions

Levomilnacipran and its metabolites are eliminated primarily by renal excretion, with 58% of the administered dose excreted in urine as unchanged parent drug [1]. This extensive renal elimination distinguishes levomilnacipran from other SNRIs that undergo more extensive hepatic metabolism via cytochrome P450 enzymes, such as venlafaxine (extensively metabolized by CYP2D6) and duloxetine (metabolized by CYP1A2 and CYP2D6) [2]. Levomilnacipran does undergo some hepatic metabolism via CYP3A4, but the primary renal elimination pathway reduces the potential for clinically significant drug-drug interactions [3].

Drug Metabolism Renal Excretion Drug-Drug Interactions

Levomilnacipran Hydrochloride: Optimal Application Scenarios Based on Quantitative Evidence


Clinical Treatment of Major Depressive Disorder with Prominent Fatigue, Low Energy, or Cognitive Symptoms

Levomilnacipran's 2-fold greater potency for norepinephrine reuptake inhibition relative to serotonin (NE/5-HT ratio: 0.6) makes it particularly well-suited for MDD patients presenting with fatigue, low energy, or cognitive dysfunction [1]. The 17-fold and 27-fold higher NE selectivity compared to venlafaxine and duloxetine, respectively, provides a distinct pharmacological option when serotonergic-preferring agents are ineffective or poorly tolerated [1]. Pooled Phase III data confirm significant MADRS improvement of -2.73 points versus placebo (P=0.0009), validating efficacy in this population [2].

Pharmaceutical Development Requiring Isolated Active Enantiomer with Consistent Pharmacological Profile

Levomilnacipran hydrochloride (CAS 175131-60-9) is the isolated (1S,2R)-enantiomer of milnacipran, offering higher pharmacological activity and an improved safety profile compared to the racemic mixture [3]. The compound does not undergo in vivo stereoconversion, ensuring consistent pharmacokinetic and pharmacodynamic properties [4]. This stereochemical purity is essential for API procurement in generic drug development, where demonstrating bioequivalence to the reference listed drug requires precise enantiomeric composition.

Formulation Design for Once-Daily Extended-Release Oral Dosage Forms

The 12-hour elimination half-life of levomilnacipran, combined with its high oral bioavailability (92%) and low plasma protein binding (22%), supports once-daily extended-release capsule formulation [5]. This pharmacokinetic profile is 20% longer than milnacipran's 10-hour half-life, enabling a more convenient dosing regimen that may improve patient adherence in chronic MDD treatment [6]. The 58% renal excretion of unchanged drug further simplifies formulation considerations by minimizing metabolite-related variability [7].

Clinical Use in Patients Requiring Polypharmacy with Reduced Drug-Drug Interaction Risk

Levomilnacipran's primary renal elimination (58% unchanged in urine) reduces reliance on hepatic CYP450 metabolism compared to venlafaxine and duloxetine [7]. This profile minimizes the potential for clinically significant drug-drug interactions, making levomilnacipran a preferred SNRI for patients receiving concomitant medications metabolized via CYP2D6, CYP1A2, or other CYP isoforms [8]. The high NET affinity (Ki=91-92.2 nM) and balanced SERT binding (Ki=11-11.2 nM) provide robust dual reuptake inhibition with a favorable interaction profile [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levomilnacipran Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.